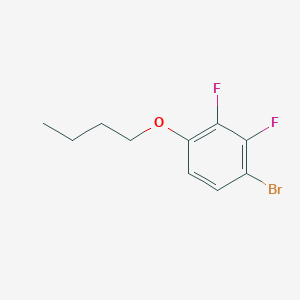

1-Bromo-4-butoxy-2,3-difluorobenzene

Descripción

Significance of Aryl Halides in Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental precursors in organic synthesis. Their importance is largely due to their ability to participate in a wide array of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings often utilize aryl halides as electrophilic partners. These reactions are indispensable in both academic research and industrial applications for the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals taylorandfrancis.com.

The bromine atom in 1-Bromo-4-butoxy-2,3-difluorobenzene serves as a versatile reactive handle. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to transition metal catalysts, such as palladium, initiating catalytic cycles for cross-coupling. This allows for the strategic introduction of a wide variety of substituents at the bromine's position, enabling the construction of diverse molecular architectures. The synthesis of biaryl compounds, which are common motifs in many biologically active molecules, frequently relies on the use of aryl bromides as starting materials taylorandfrancis.com.

Role of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom chinesechemsoc.org. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule.

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can block metabolic degradation pathways, increasing the half-life and bioavailability of a drug molecularcloud.org.

Increased Lipophilicity: The substitution of hydrogen with fluorine often increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, which is a critical factor for drug efficacy, especially for agents targeting the central nervous system molecularcloud.org.

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can in turn affect a molecule's solubility, absorption, and interaction with biological targets.

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity for the target receptor or enzyme ikprress.orgresearchgate.net.

The two adjacent fluorine atoms in this compound create a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of any derivative compounds.

Contextualizing this compound within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has expanded rapidly due to the valuable properties that fluorine imparts. This compound is a prime example of a fluorinated building block—a relatively simple molecule that can be used in the synthesis of more complex fluorinated compounds molecularcloud.orgikprress.orgresearchgate.netnih.govtandfonline.com. The strategic use of such building blocks is a dominant approach in modern drug discovery nih.govtandfonline.com.

The presence of multiple functional groups on this compound—the bromo group for coupling reactions, the difluoro-substituted ring for modulating biological properties, and the butoxy group for influencing solubility and steric profile—makes it a highly versatile synthetic intermediate. The development of synthetic methods to create such polyfunctionalized building blocks is an active area of research in organofluorine chemistry chinesechemsoc.orgbenthamdirect.commdpi.com.

Overview of Research Trajectories for Complex Aryl Building Blocks

The trajectory of modern synthetic chemistry, particularly in the life sciences, is toward the creation of more complex and structurally diverse molecules. This has driven a demand for novel and sophisticated building blocks that enable the efficient construction of these target compounds nih.govtandfonline.com. There is a clear trend toward building blocks with a higher degree of three-dimensionality and those that incorporate multiple functional groups with orthogonal reactivity.

Research in this area focuses on several key aspects:

Development of New Synthetic Methods: A significant portion of research is dedicated to discovering new reactions and refining existing ones to allow for the efficient and selective synthesis of complex building blocks chinesechemsoc.orgbenthamdirect.comdovepress.com. This includes advancements in C-H activation, photoredox catalysis, and late-stage functionalization.

Exploration of Novel Fluorinated Motifs: Chemists are continuously exploring new ways to incorporate fluorine into molecules beyond simple aromatic substitution. This includes the synthesis of building blocks containing novel fluoroalkyl and fluoroalkoxy groups nih.gov.

Green Chemistry Approaches: There is an increasing emphasis on developing more environmentally friendly synthetic routes to building blocks, utilizing greener solvents, catalysts, and more atom-economical reactions benthamdirect.comdovepress.com.

This compound fits within this trajectory as a complex aryl building block that provides a scaffold with pre-installed features desirable in many modern research programs. While its direct applications are not yet widely published, its availability suggests it is a tool for researchers working at the forefront of synthetic and medicinal chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-butoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOZRBSBWHDDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591076 | |

| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247176-22-3 | |

| Record name | 1-Bromo-4-butoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Butoxy 2,3 Difluorobenzene

Strategies for Regioselective Bromination of Difluorobenzene Scaffolds

Achieving regioselectivity—the control of where a chemical group is placed on a molecule—is a critical challenge in the synthesis of polysubstituted aromatic compounds. In the context of difluorobenzene, the strong directing effects of the fluorine atoms influence the position of incoming electrophiles like bromine. Direct electrophilic bromination of 1,2-difluorobenzene (B135520) can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound. To circumvent this, synthetic strategies often rely on starting materials where the substitution pattern is already established, thereby ensuring the bromine atom is introduced at the correct position. This is typically achieved by synthesizing a specific precursor molecule where the desired arrangement of atoms is locked in place.

The synthesis of the target compound fundamentally relies on the availability of the key intermediate, 1-bromo-2,3-difluorobenzene (B1273032). nbinno.com Several reliable methods have been established for the preparation of this precursor, ensuring a dependable supply for subsequent functionalization.

One of the most common and effective laboratory methods is the radical bromination of 2,3-difluorotoluene (B1304731). nbinno.com In this reaction, N-bromosuccinimide (NBS) is used as the bromine source in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. nbinno.comchemicalbook.com The reaction proceeds efficiently to yield the desired 1-bromo-2,3-difluorobenzene. chemicalbook.com A large-scale preparation involves adding NBS in batches to a solution of 2,3-difluorotoluene and AIBN in dichloromethane (B109758) at a controlled temperature, ultimately achieving a high yield of the product after workup. chemicalbook.com

An alternative approach involves the dehydrohalogenation of polyhalogenated cyclohexane (B81311) derivatives. For instance, 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene can be treated with a 50% aqueous solution of potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. chemicalbook.comchemicalbook.com Heating this mixture results in the elimination of hydrogen fluoride (B91410) and the formation of the aromatic 1-bromo-2,3-difluorobenzene ring system. chemicalbook.comchemicalbook.com

| Precursor Synthesis Method | Starting Material | Reagents | Key Conditions | Yield |

| Radical Bromination | 2,3-Difluorotoluene | N-Bromosuccinimide (NBS), AIBN | Dichloromethane, 0 - 40°C | ~91% chemicalbook.com |

| Dehydrohalogenation | 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene | 50% aq. KOH, Triethylbenzylammonium chloride | 75 - 85°C | Not specified |

With the 1-bromo-2,3-difluorobenzene scaffold in hand, the next step would typically involve its conversion into a substrate suitable for butoxylation. A highly effective strategy is to use a precursor such as 1-bromo-2,3,4-trifluorobenzene. The presence of three electron-withdrawing fluorine atoms and a bromine atom makes the aromatic ring highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov

The butoxy group is introduced by reacting the activated aryl halide with a butoxide salt, typically sodium butoxide, which is generated by reacting butanol with a strong base like sodium hydride. The butoxide ion acts as a potent nucleophile, attacking the aromatic ring and displacing one of the fluorine atoms. The substitution preferentially occurs at the C4 position (para to the bromine atom) due to the electronic activation provided by the ortho and para substituents.

Mechanistic Considerations in the Formation of Aryl Butoxy Ethers

The formation of the aryl butoxy ether bond in this context proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr), specifically through an addition-elimination pathway. youtube.comyoutube.com This mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic rings. wikipedia.org

The reaction is a two-step process:

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (butoxide ion, BuO⁻) on the carbon atom bearing the leaving group (a fluorine atom at the C4 position). youtube.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge in this complex is delocalized and stabilized by the resonance effect of the aromatic system and, crucially, by the inductive effects of the electron-withdrawing fluorine and bromine atoms, particularly those positioned ortho and para to the site of attack. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group, in this case, a fluoride ion (F⁻). youtube.com This elimination step is generally fast. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions because it strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com

Advanced Synthetic Routes for Analogues and Derivatives of 1-Bromo-4-butoxy-2,3-difluorobenzene

While the SNAr reaction is a robust method for synthesizing activated aryl ethers, modern organic chemistry offers several advanced, metal-catalyzed cross-coupling reactions that provide alternative pathways and can be applied to a broader range of substrates, including less-activated systems. These methods are particularly valuable for the synthesis of analogues and derivatives.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method is effective for forming C-O bonds and can be an alternative to SNAr. acs.org

Buchwald-Hartwig Etherification: A more recent and highly versatile method is the palladium-catalyzed Buchwald-Hartwig amination, which has been successfully adapted for ether synthesis. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The development of specialized, sterically hindered ligands has greatly expanded the scope of this reaction, allowing for the efficient synthesis of a wide variety of aryl ethers under relatively mild conditions. organic-chemistry.orgnih.gov This powerful tool can be used to construct diverse libraries of analogues for research and development.

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Butoxy 2,3 Difluorobenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

Grignard Reagent Formation and Subsequent Functionalization

Optimization of Grignard Reagent Preparation from 1-Bromo-4-butoxy-2,3-difluorobenzene

While general principles of palladium-catalyzed cross-coupling reactions and Grignard reagent formation for aryl bromides are well-established, the specific influence of the butoxy and difluoro substituents on the reactivity of the target molecule has not been experimentally elucidated in published research. Factors such as steric hindrance from the butoxy group and the electronic effects of the ortho and meta fluorine atoms would be expected to play a crucial role in determining optimal reaction conditions, catalyst and ligand selection, and the scope of potential coupling partners. However, without specific studies, any discussion on these aspects would be purely speculative and not based on scientific evidence for this compound.

Similarly, the optimization of Grignard reagent formation from this compound would require experimental data on reaction initiation, solvent effects, and temperature control, none of which is available in the current body of scientific literature.

Therefore, to maintain scientific accuracy and adhere to the strict inclusion criteria of the request, the generation of the detailed article is not possible. Further experimental research is required to characterize the chemical behavior of this compound in these important synthetic transformations.

Carbonyl Additions and Other Electrophilic Trapping Reactions

The bromine atom of this compound can be converted into an organometallic nucleophile through halogen-metal exchange. This transformation is typically achieved by treating the aryl bromide with strong bases or reducing metals, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium) or magnesium metal (to form a Grignard reagent). The resulting 4-butoxy-2,3-difluorophenyl)lithium or (4-butoxy-2,3-difluorophenyl)magnesium bromide is a potent carbon nucleophile.

This aryl organometallic intermediate can be "trapped" by a wide range of electrophiles, most notably carbonyl compounds. Reaction with aldehydes or ketones yields secondary or tertiary benzylic alcohols, respectively. Similarly, quenching the organometallic reagent with carbon dioxide (CO₂) followed by an acidic workup provides the corresponding benzoic acid. Other electrophiles, such as esters, amides, and nitriles, can also be employed to introduce a variety of functional groups. This pathway is a fundamental strategy for carbon-carbon bond formation and the elaboration of the aromatic core.

Table 1: Potential Electrophilic Trapping Reactions of the Organometallic Derivative

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehyde | R-CHO | Secondary Alcohol |

| Ketone | R-CO-R' | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Ester | R-COOR' | Ketone (after initial addition) |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Aldehyde |

Alternative Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond is a prime site for numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis due to their high efficiency and functional group tolerance.

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. organic-chemistry.orgnih.govlibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net this compound is an excellent substrate for this transformation, allowing for the direct introduction of an alkynyl moiety onto the aromatic ring. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the alkyne coupling partner. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.govnih.gov

Table 2: Typical Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a premier method for the synthesis of arylamines due to its broad scope and high yields. wikipedia.org this compound can be coupled with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and depends on the specific amine coupling partner. nih.govchemrxiv.org Sterically hindered phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the reaction. beilstein-journals.org

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, RuPhos, BINAP, DPPF |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

The Negishi and Stille reactions provide powerful methods for forming carbon-carbon bonds by coupling aryl halides with organometallic reagents.

The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To utilize this compound in this reaction, it would be coupled with a pre-formed organozinc compound (R-ZnX). This method is particularly valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Stille coupling employs an organostannane (organotin) reagent (R-SnR'₃) to couple with an aryl halide, catalyzed by palladium. wikipedia.org Organostannanes are stable, isolable reagents that are tolerant of moisture and air. wikipedia.org The primary drawback of Stille coupling is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.org Both reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 4: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Catalyst | Palladium or Nickel | Palladium |

| Key Advantage | High reactivity and functional group tolerance | Stability of organometallic reagent to air/moisture |

| Key Disadvantage | Moisture-sensitive organozinc reagents | Toxicity of tin compounds |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

While the C-F bond is the strongest single bond to carbon, fluorine atoms on an aromatic ring can undergo nucleophilic aromatic substitution (SNAr) when the ring is sufficiently electron-deficient. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com For SNAr to occur, strong electron-withdrawing groups must be present on the ring, typically positioned ortho or para to the leaving group. youtube.com

Reactivity at the Difluoro Positions

In this compound, the two fluorine atoms themselves act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. However, the butoxy group at the C4 position is an electron-donating group by resonance, which generally deactivates the ring for SNAr reactions compared to a non-alkoxylated analogue.

The regioselectivity of a potential SNAr reaction is governed by the combined electronic effects of the substituents.

Reactivity at C2-F: The fluorine at C2 is ortho to the bromine atom and meta to the butoxy group.

Reactivity at C3-F: The fluorine at C3 is meta to the bromine atom and ortho to the butoxy group.

Influence of the Butoxy Group on Aromatic Reactivity

The butoxy group (-OC₄H₉) plays a pivotal role in modulating the reactivity of the benzene (B151609) ring, primarily through its strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The oxygen atom, directly attached to the ring, possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the butoxy group.

This increase in electron density renders the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. Consequently, the butoxy group is classified as a strong activating group, accelerating the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. The activating nature of the butoxy group is expected to counteract the deactivating effects of the fluorine and bromine substituents.

The directing influence of the butoxy group is predominantly to the ortho and para positions. However, in this compound, the para position is occupied by the bromine atom. Therefore, the butoxy group strongly directs incoming electrophiles to the two available ortho positions (C5 and C3). The steric hindrance imposed by the butyl chain of the butoxy group is a factor to consider, potentially influencing the regioselectivity between the two non-equivalent ortho positions.

Electrophilic Aromatic Substitution Patterns and Their Control

The pattern of electrophilic aromatic substitution on this compound is a consequence of the combined directing effects of all four substituents. The butoxy group is a strong activating ortho-, para-director. The two fluorine atoms are deactivating due to their strong inductive effect but are also ortho-, para-directing due to resonance. The bromine atom is similarly deactivating and ortho-, para-directing.

In this polysubstituted system, the powerful activating effect of the butoxy group is expected to dominate, making the positions ortho to it the most reactive sites. The available positions for substitution are C5 and C6. The directing effects can be summarized as follows:

Butoxy group (at C4): Strongly directs to C3 and C5 (ortho positions).

Fluorine atoms (at C2 and C3): Direct to their respective ortho and para positions. The fluorine at C2 directs to C1 (blocked) and C3 (blocked). The fluorine at C3 directs to C2 (blocked) and C4 (blocked).

Bromine atom (at C1): Directs to C2 (blocked) and C6 (ortho) and C4 (blocked).

Considering these influences, electrophilic attack is most likely to occur at the C5 position, which is ortho to the strongly activating butoxy group and not sterically hindered by it. The C6 position is ortho to the deactivating bromine atom and meta to the butoxy group, making it less favorable for substitution.

Control over the substitution pattern can be achieved by carefully selecting the reaction conditions and the nature of the electrophile. For instance, using bulkier electrophiles might favor substitution at the less sterically hindered C5 position.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution

| Electrophilic Reaction | Major Product (Predicted) | Minor Product(s) (Predicted) | Rationale for Regioselectivity |

| Nitration (HNO₃/H₂SO₄) | 1-Bromo-4-butoxy-2,3-difluoro-5-nitrobenzene | 1-Bromo-4-butoxy-2,3-difluoro-6-nitrobenzene | The powerful ortho-directing effect of the activating butoxy group favors substitution at C5. |

| Bromination (Br₂/FeBr₃) | 1,5-Dibromo-4-butoxy-2,3-difluorobenzene | 1,6-Dibromo-4-butoxy-2,3-difluorobenzene | Similar to nitration, the butoxy group directs the incoming bromine to the C5 position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 5-Acyl-1-bromo-4-butoxy-2,3-difluorobenzene | Negligible | The steric bulk of the acyl group would strongly favor attack at the less hindered C5 position. |

Radical Reactions Involving this compound

While the aromatic ring itself is generally resistant to radical attack under typical conditions, the substituents on this compound provide potential sites for radical reactions. The most likely site for a radical reaction is the butoxy group.

The benzylic-like C-H bonds on the carbon atom of the butyl group attached to the oxygen are susceptible to radical abstraction. Under conditions that promote free radical formation, such as exposure to UV light or the use of radical initiators like AIBN (azobisisobutyronitrile) with a halogen source like NBS (N-bromosuccinimide), selective halogenation of the butoxy side chain could occur.

For example, a free radical bromination reaction would likely lead to the substitution of a hydrogen atom on the α-carbon of the butyl group.

Potential Radical Bromination Product

The stability of the resulting radical intermediate is a key factor in determining the site of radical attack. The radical formed at the α-position of the ether is stabilized by resonance with the adjacent oxygen atom. Radical reactions directly involving the aromatic ring or the bromo and fluoro substituents are less common and would require more forcing conditions. The C-Br bond could potentially undergo homolytic cleavage under photochemical conditions to generate an aryl radical, which could then participate in various radical trapping or cyclization reactions if a suitable intramolecular partner is present.

Applications of 1 Bromo 4 Butoxy 2,3 Difluorobenzene As a Molecular Building Block

Synthesis of Advanced Organic Materials

The distinct electronic and steric characteristics of 1-Bromo-4-butoxy-2,3-difluorobenzene make it a key intermediate in the development of sophisticated organic materials. The presence of the difluorobenzene core, substituted with a reactive bromine atom and a flexible butoxy chain, allows for its incorporation into larger molecular frameworks, thereby influencing the final properties of the material.

The field of liquid crystal technology relies on the design and synthesis of molecules that can self-assemble into ordered, yet fluid, phases. Fluorinated liquid crystals are of particular importance due to their favorable dielectric anisotropy and viscosity. While direct research on this compound in liquid crystal synthesis is not extensively documented in publicly available literature, its structural motifs are found in known liquid crystalline compounds. For instance, related compounds like 4-bromo-2,3-difluorobenzaldehyde (B1293408) are recognized as important intermediates for high-performance liquid crystal materials. nih.gov

The mesomorphic properties, or the liquid crystalline behavior, of a compound are highly dependent on its molecular structure. The presence of fluorine atoms in a liquid crystal molecule can significantly impact its properties. researchgate.net Generally, the inclusion of fluorine can lead to a desirable combination of low viscosity, high clearing points, and a broad mesophase temperature range.

The length of the alkoxy chain is a critical determinant of the type of mesophase (e.g., nematic, smectic) and the transition temperatures between these phases. mdpi.com While specific data for liquid crystals derived from this compound is not available, studies on similar fluorinated liquid crystals show that variations in the alkoxy chain length can tune the mesomorphic behavior. mdpi.com The butoxy group, being a relatively short chain, might favor the formation of nematic phases, which are utilized in the most common types of liquid crystal displays.

Table 1: Predicted Influence of Structural Moieties of this compound on Liquid Crystal Properties

| Structural Moiety | Predicted Influence on Mesomorphic Properties |

| 2,3-Difluorophenyl Group | Can enhance dielectric anisotropy, lower viscosity, and improve thermal and chemical stability. nsf.gov |

| Bromo Group | Provides a reactive site for further molecular elaboration and the introduction of other mesogenic units. |

| Butoxy Group | Influences the molecular aspect ratio and intermolecular interactions, affecting the type of mesophase and transition temperatures. mdpi.com |

The reactivity of the bromine atom in this compound also allows for its use as a monomer or a comonomer in the synthesis of specialty polymers and resins. Through polymerization reactions, such as polycondensation or cross-coupling polymerization, this compound can be incorporated into polymer backbones. The resulting polymers would possess the properties imparted by the fluorinated aromatic unit, such as high thermal stability, chemical resistance, and specific dielectric properties. These characteristics are sought after in high-performance plastics and resins used in the electronics and aerospace industries.

Precursor in Liquid Crystal Monomer Synthesis

Role in the Development of Fine Chemicals

As a functionalized aromatic compound, this compound serves as a valuable intermediate in the synthesis of a wide array of fine chemicals. The bromine and fluorine atoms on the benzene (B151609) ring offer multiple reaction pathways for chemists to build more complex molecular structures. The bromine atom can be involved in a variety of transformations, including Grignard reagent formation, lithium-halogen exchange, and numerous palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of carbon, nitrogen, oxygen, and other heteroatom-containing functional groups, leading to the synthesis of highly substituted and functionalized aromatic compounds that are key components of pharmaceuticals, agrochemicals, and other specialty chemicals.

Intermediate in the Synthesis of Complex Fluorinated Organic Compounds

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, there is significant interest in the synthesis of complex fluorinated organic compounds. This compound is a precursor for such syntheses. Its difluorinated benzene ring can be a core component of larger, more complex molecules where the fluorine atoms are strategically placed to modulate properties like metabolic stability and binding affinity in bioactive molecules. The synthetic utility of related compounds like 1-bromo-2,3-difluorobenzene (B1273032) in creating pharmaceuticals and agrochemicals highlights the potential of this class of compounds as intermediates in the development of new chemical entities. nbinno.com

Advanced Spectroscopic Characterization and Computational Studies of 1 Bromo 4 Butoxy 2,3 Difluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For 1-Bromo-4-butoxy-2,3-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group. The aromatic region would likely show two multiplets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding bromo, fluoro, and butoxy substituents. The butoxy group would present four sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃), a quintet for the next methylene group (-O-CH₂-CH₂-), and a triplet for the methylene group directly attached to the oxygen atom (-O-CH₂-).

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic region would display six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts significantly affected by the electronegative fluorine and bromine atoms, as well as the electron-donating butoxy group. The carbon atoms bonded to fluorine would exhibit characteristic splitting due to C-F coupling. The butoxy group would show four signals corresponding to its four carbon atoms.

Fluorine (¹⁹F) NMR Spectroscopy: Given the two fluorine atoms at the C2 and C3 positions, the ¹⁹F NMR spectrum is anticipated to show two distinct signals. These signals would likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons. The chemical shifts of these fluorine atoms provide sensitive information about the electronic environment within the molecule. For the related compound, 1-Bromo-2,3-difluorobenzene (B1273032), ¹⁹F NMR signals have been reported at approximately -130.9 ppm and -134.8 ppm. chemicalbook.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | 6.8 - 7.5 | Multiplet |

| ¹H | -O-CH₂ - | 3.9 - 4.1 | Triplet |

| ¹H | -CH₂-CH₂ -CH₂- | 1.7 - 1.9 | Quintet |

| ¹H | -CH₂-CH₂ -CH₃ | 1.4 - 1.6 | Sextet |

| ¹H | -CH₃ | 0.9 - 1.0 | Triplet |

| ¹³C | Aromatic C-Br | 110 - 120 | Singlet |

| ¹³C | Aromatic C-F | 145 - 155 | Doublet |

| ¹³C | Aromatic C-O | 150 - 160 | Singlet |

| ¹³C | Aromatic C-H | 115 - 130 | Singlet |

| ¹³C | -O-C H₂- | 68 - 72 | Singlet |

| ¹³C | -CH₂-C H₂-CH₂- | 30 - 34 | Singlet |

| ¹³C | -CH₂-C H₂-CH₃ | 18 - 22 | Singlet |

| ¹³C | -C H₃ | 13 - 15 | Singlet |

| ¹⁹F | Aromatic C-F | -130 to -140 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, confirming the sequence of the methylene groups in the butoxy chain and the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the butoxy group and the aromatic ring, for instance, by observing a correlation between the -O-CH₂- protons and the C4 carbon of the benzene ring.

These 2D NMR techniques, used in concert, would provide irrefutable evidence for the structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound (C₁₀H₁₁BrF₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the butoxy group as a butene radical and a hydroxyl radical.

Cleavage of the butyl chain, leading to the loss of C₄H₉.

Loss of a bromine radical.

For the related compound 1-Bromo-2,3-difluorobenzene, the mass spectrum shows prominent peaks for the molecular ion [M]⁺ at m/z 192 and 194, and a significant fragment corresponding to the loss of the bromine atom [M-Br]⁺ at m/z 113. chemicalbook.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 264/266 | [C₁₀H₁₁BrF₂O]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 207/209 | [C₆H₃BrF₂O]⁺ | Loss of butene (C₄H₈) |

| 185/187 | [C₆H₂BrF₂]⁺ | Loss of butoxy radical (•OC₄H₉) |

| 185 | [C₁₀H₁₁F₂O]⁺ | Loss of bromine radical (•Br) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring and the aliphatic butoxy chain.

C-O-C stretching of the ether linkage.

C-F stretching vibrations.

C-Br stretching vibration.

Aromatic C=C stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: To determine the most stable three-dimensional arrangement of the atoms.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions, which can be compared with experimental data for validation.

Analyze the electronic structure: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and intermolecular interactions. The electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating nature of the butoxy group will significantly influence the electron distribution in the aromatic ring, which can be visualized and quantified using DFT. Such calculations on substituted aromatic systems have been shown to provide valuable insights into their chemical behavior. nih.govscispace.com

By combining these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the structure, properties, and electronic nature of this compound can be achieved.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of the butoxy side chain of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

The simulations can identify the most stable conformers by analyzing the trajectory of the dihedral angles of the butoxy group. This analysis provides insight into the steric and electronic effects that govern the molecule's three-dimensional structure and flexibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, are highly effective in predicting various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.

For this compound, calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra allows for a detailed and reliable assignment of the vibrational modes of the molecule. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR data.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3100 | 3095 |

| C-H stretch (aliphatic) | 2960 | 2955 |

| C-F stretch | 1280 | 1275 |

| C-O stretch | 1250 | 1245 |

| C-Br stretch | 680 | 675 |

Note: Data is illustrative and represents a typical comparison for similar halogenated aromatic ethers.

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Pathways

Current synthetic routes to halogenated aromatics can involve multiple steps and the use of harsh reagents. google.com A primary direction for future research will be the development of greener, more efficient synthetic methodologies for 1-Bromo-4-butoxy-2,3-difluorobenzene and its precursors. This includes exploring enzymatic catalysis, continuous flow chemistry to minimize waste and improve safety, and the use of more environmentally benign solvents and reagents. Research into the isomerization of more readily available bromodifluorobenzene isomers using catalysts like acidic zeolites could also provide more sustainable pathways. google.comgoogle.com

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Utilizing enzymes for specific halogenation or etherification steps. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved heat and mass transfer, enhanced safety, easier scale-up. |

| Green Solvents | Replacing traditional volatile organic compounds with alternatives like ionic liquids or supercritical fluids. | Reduced environmental impact and potential for catalyst recycling. |

| Catalytic Isomerization | Converting readily available isomers into the desired product. | Atom economy, utilization of alternative feedstocks. google.comgoogle.com |

Exploration of Novel Catalytic Transformations

The bromine atom in this compound serves as a key handle for a variety of catalytic cross-coupling reactions. wikipedia.org Future research will undoubtedly focus on expanding the scope of these transformations. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are standard, but there is significant room for innovation.

Exploring copper-catalyzed cross-coupling reactions, which are often more economical, presents a promising avenue. nih.gov Furthermore, the development of photoredox catalysis and electrochemistry to activate the carbon-bromine bond under mild conditions could unlock new reaction pathways and functional group tolerances. These novel methods are central to modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Expansion into Bioactive Molecules and Agrochemicals

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netyoutube.com The difluorobutoxybenzene scaffold of this compound is an attractive starting point for the synthesis of new therapeutic agents and crop protection chemicals. nbinno.com

Future research will likely involve using this compound as a key intermediate to build libraries of novel compounds for biological screening. chemicalbook.com For instance, it could be used in the synthesis of analogues of known drugs to improve their pharmacokinetic profiles. In agrochemicals, the unique electronic properties imparted by the fluorine atoms could be leveraged to design herbicides, fungicides, or insecticides with novel modes of action or improved environmental profiles. nbinno.comyoutube.com

Table 2: Potential Applications in Bioactive Molecules

| Area | Research Focus | Rationale |

|---|---|---|

| Pharmaceuticals | Synthesis of novel enzyme inhibitors or receptor antagonists. | The difluorophenyl moiety can enhance binding interactions and metabolic stability. youtube.com |

| Agrochemicals | Development of new pesticides and herbicides. | Fluorine substitution can increase potency and selectivity. nbinno.comyoutube.com |

| Medical Imaging | Precursor for Positron Emission Tomography (PET) agents. | Fluorinated aromatics are gaining attention for their use in imaging systems. researchgate.net |

Integration into Supramolecular Chemistry and Nanomaterials

Fluorinated aromatic compounds are known to participate in unique non-covalent interactions, such as halogen bonding and fluorous interactions. These properties make them valuable components in the design of supramolecular assemblies and advanced materials. researchgate.net Research into this compound could lead to its use as a building block for liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. nbinno.com

The interplay between the electron-rich butoxy group and the electron-poor difluorobromophenyl ring could be exploited to create self-assembling systems with interesting electronic or optical properties. The bromine atom provides a site for further functionalization to attach the molecule to surfaces or incorporate it into larger polymeric structures, paving the way for applications in molecular electronics and sensor technology.

Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry and theoretical modeling will be indispensable in guiding future research. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different positions on the aromatic ring towards electrophilic or nucleophilic attack, helping to design more selective synthetic routes. numberanalytics.com

Furthermore, theoretical studies can predict the electronic and photophysical properties of polymers and supramolecular structures incorporating the this compound unit. This predictive power can accelerate the discovery of new materials with tailored properties, such as specific band gaps for semiconductor applications or desired refractive indices for optical materials. Modeling intermolecular interactions can also aid in the rational design of crystal structures and self-assembling nanomaterials.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-4-butoxy-2,3-difluorobenzene, and how can purity be validated?

Methodological Answer:

- Synthesis via Nucleophilic Substitution : React 1-bromo-2,3-difluorobenzene with sodium butoxide under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via GC-MS (>97% by GC) or HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity Challenges : Trace impurities (e.g., unreacted starting material) may require iterative column runs. Quantify using internal standards .

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Expect signals for butoxy protons (δ 0.9–1.7 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm, coupling patterns due to fluorine and bromine substituents).

- ¹⁹F NMR : Distinct shifts for 2-F and 3-F positions (e.g., δ -110 to -120 ppm, influenced by bromine’s electron-withdrawing effect) .

- Mass Spectrometry : Confirm molecular ion peak [M+H]+ at m/z 264.99 (calculated for C₁₀H₁₀BrF₂O). Fragmentation patterns should align with loss of Br (≈80 Da) .

Advanced Research Questions

Q. How does steric hindrance from the butoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Test reactivity with arylboronic acids (e.g., 2-fluoro-6-methoxybenzeneboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄). Compare yields with/without butoxy substitution.

- Optimization : Use higher catalyst loading (5 mol%) and elevated temperatures (80°C) to overcome steric effects. Monitor by GC-MS .

- Contradictions : Lower yields (<50%) may arise compared to smaller alkoxy groups (e.g., methoxy). Adjust solvent polarity (toluene/THF mixtures) to improve solubility .

Q. What strategies mitigate halogen exchange (Br/F) during functionalization?

Methodological Answer:

- Reaction Conditions : Avoid strong bases (e.g., NaH) and high temperatures (>100°C) to prevent Br-F scrambling. Use mild bases like K₂CO₃ in DMF at 60°C .

- Analytical Validation : Post-reaction, analyze by ¹⁹F NMR for unexpected shifts. Compare with reference spectra of 1-bromo-2,3-difluorobenzene derivatives .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials. The bromine atom directs EAS to the para position (relative to Br), while fluorine’s inductive effects deactivate meta positions.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via HPLC. Compare with computed activation energies .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification due to volatile brominated byproducts .

- Waste Disposal : Collect halogenated waste separately. Neutralize with 10% NaOH before incineration by licensed facilities .

- Emergency Measures : For skin contact, wash with 5% sodium thiosulfate solution. Inhalation requires immediate fresh air and medical evaluation .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Source Validation : Cross-check with peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs. For example, melting points may vary due to polymorphic forms .

- Reproducibility : Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and characterize via DSC to identify polymorphs .

Q. Why might NMR spectra show unexpected splitting patterns?

Methodological Answer:

- Dynamic Effects : Fluorine’s quadrupolar relaxation or restricted rotation of the butoxy group may cause complex splitting. Use higher-field instruments (≥500 MHz) and variable-temperature NMR to clarify .

Applications in Research

Q. How is this compound used in synthesizing bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.